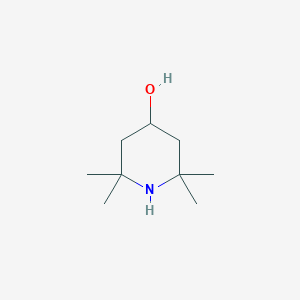

2,2,6,6-Tetramethyl-4-piperidinol

Übersicht

Beschreibung

Biotin LC-Hydrazid: ist ein mittelgroßes, hydrazid-aktiviertes Biotinylierungsreagenz, das zur Markierung von Glykoproteinen und anderen Kohlenhydrat-haltigen Verbindungen mit oxidierbaren Zuckern oder Aldehyden verwendet wird . Es ist hochgradig löslich in Dimethylsulfoxid (DMSO) und membranpermeabel .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Biotin LC-Hydrazid wird durch Reaktion von Biotin mit einer Hydrazidgruppe synthetisiert. Die Hydrazidgruppe reagiert mit Carbonylgruppen (Aldehyden und Ketonen) unter Bildung einer Hydrazone-Bindung . Die Reaktion erfolgt typischerweise unter leicht sauren Bedingungen (pH 4-6) in Puffern wie Natriumacetat .

Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Herstellung von Biotin LC-Hydrazid die Oxidation von Glykoproteinen mit Natriumperiodat, um Aldehydgruppen zu erzeugen. Diese Aldehydgruppen reagieren dann mit der Hydrazidgruppe von Biotin LC-Hydrazid unter Bildung stabiler Hydrazone-Bindungen .

Wissenschaftliche Forschungsanwendungen

Chemie: Biotin LC-Hydrazid wird zur Biotinylierung von Glykoproteinen und anderen Kohlenhydrat-haltigen Verbindungen verwendet. Dies ermöglicht die Detektion und Reinigung dieser Moleküle mithilfe von Streptavidin-Sonden oder -Harzen .

Biologie: In der biologischen Forschung wird Biotin LC-Hydrazid zur Zellflächenmarkierung und Isolierung von Zellflächen-Glykoproteinen verwendet . Es wird auch zur Markierung von Antikörpern verwendet, wodurch deren Detektion und Reinigung ermöglicht wird, ohne ihre Antigen-Bindungsstellen zu beeinträchtigen .

Medizin: Biotin LC-Hydrazid wird in diagnostischen Tests zur Markierung von Glykoproteinen und anderen Biomolekülen verwendet. Diese Markierung erleichtert die Detektion spezifischer Proteine in komplexen biologischen Proben .

Industrie: In industriellen Anwendungen wird Biotin LC-Hydrazid zur Biotinylierung von Enzymen und anderen Proteinen verwendet, um deren Stabilität und Aktivität zu verbessern .

Wirkmechanismus

Biotin LC-Hydrazid übt seine Wirkung aus, indem es mit Aldehydgruppen reagiert, die durch die Oxidation von Zuckerresten gebildet werden. Die Hydrazidgruppe bildet eine Hydrazone-Bindung mit dem Aldehyd, die weiter zu einer stabilen sekundären Aminbindung reduziert werden kann . Diese Reaktion ist hochspezifisch und erfolgt unter milden Bedingungen, wodurch sie sich für die Markierung empfindlicher Biomoleküle eignet .

Wirkmechanismus

Target of Action

2,2,6,6-Tetramethyl-4-piperidinol (TMP) is primarily used as a raw material in the synthesis of hindered amine light stabilizers . These stabilizers are used in various industries, including plastics, fibers, coatings, and rubbers . The primary target of TMP is therefore the molecules that are part of these stabilizers.

Mode of Action

TMP is synthesized through the catalytic hydrogenation of triacetoneamine (TAA) . In this process, a series of promoter-modified CuCr/Al2O3 catalysts are used . The doped Sr in these catalysts decreases the size of Cu nanoparticles, providing more active sites, improves the ratio of Cu+/Cu0 to promote the adsorption of substrates, and reduces the surface acidity to depress side reactions . This results in nearly complete conversion of TAA and over 97% selectivity of TMP at 120 °C .

Biochemical Pathways

The primary biochemical pathway involved in the action of TMP is the catalytic hydrogenation of TAA . This process results in the formation of TMP, which is then used in the synthesis of hindered amine light stabilizers .

Result of Action

The primary result of TMP’s action is the formation of hindered amine light stabilizers . These stabilizers are used to protect various materials, including plastics, fibers, coatings, and rubbers, from degradation due to light exposure .

Action Environment

The action of TMP is influenced by several environmental factors. For instance, the catalytic hydrogenation process used to synthesize TMP is temperature-dependent, with optimal results achieved at 120 °C . Additionally, TMP is known to absorb moisture, suggesting that the presence of water in the environment could potentially influence its stability . Therefore, it should be sealed and stored in a dry place avoiding sunlight .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Biotin LC hydrazide is synthesized by reacting biotin with a hydrazide group. The hydrazide group reacts with carbonyl groups (aldehydes and ketones) to form a hydrazone linkage . The reaction typically occurs under slightly acidic conditions (pH 4-6) in buffers such as sodium acetate .

Industrial Production Methods: In industrial settings, the production of Biotin LC hydrazide involves the oxidation of glycoproteins with sodium periodate to generate aldehyde groups. These aldehyde groups then react with the hydrazide group of Biotin LC hydrazide to form stable hydrazone bonds .

Analyse Chemischer Reaktionen

Reaktionstypen:

Substitution: Hydrazide können mit Carbonsäuren unter Verwendung von Carbodiimid-Chemie konjugiert werden.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Natriumperiodat (NaIO4) wird üblicherweise zur Oxidation von Zuckerresten zu Aldehyden verwendet.

Reduktionsmittel: Natriumcyanoborhydrid wird verwendet, um Hydrazone-Bindungen zu sekundären Aminbindungen zu reduzieren.

Puffer: Natriumacetatpuffer (pH 4-6) wird für die Hydrazidreaktion verwendet.

Hauptprodukte:

Hydrazone-Bindungen: Gebildet durch die Reaktion von Hydrazidgruppen mit Aldehyden.

Sekundäre Amine: Gebildet durch die Reduktion von Hydrazone-Bindungen.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Hydrazid-Biotin: Ein einfacheres Reagenz mit einem kürzeren Spacerarm.

Hydrazid-PEG4-Biotin: Enthält einen langkettigen, wasserlöslichen Polyethylenglykol (PEG)-Spacerarm, der die sterische Hinderung reduziert und die Löslichkeit erhöht.

Einzigartigkeit: Biotin LC-Hydrazid ist aufgrund seines mittelgroßen Spacerarms einzigartig, der ein Gleichgewicht zwischen der Reduktion der sterischen Hinderung und der Aufrechterhaltung der Löslichkeit bietet . Dies macht es für eine Vielzahl von Anwendungen geeignet, von der Markierung von Glykoproteinen bis zur Isolierung von Zellflächenproteinen .

Biologische Aktivität

2,2,6,6-Tetramethyl-4-piperidinol (TMP) is a synthetic compound belonging to the class of piperidine derivatives. It is primarily recognized for its application in various industrial processes, particularly as a light stabilizer and antioxidant in polymers. Understanding its biological activity is crucial for evaluating its safety and potential therapeutic uses.

- IUPAC Name : 2,2,6,6-tetramethylpiperidin-4-ol

- Molecular Formula : C₉H₁₉NO

- Molecular Weight : 157.257 g/mol

- CAS Number : Not available

Biological Activity Overview

TMP has been studied for its various biological activities, including:

- Antioxidant Properties : TMP exhibits significant antioxidant activity, which is beneficial in preventing oxidative stress-related damage in biological systems.

- Stabilization Effects : It serves as a stabilizer for organic materials against light and thermal degradation.

The biological activity of TMP can be attributed to its ability to scavenge free radicals and inhibit oxidative processes. Its structure allows it to interact with reactive oxygen species (ROS), thereby reducing cellular damage.

Antioxidant Activity

A study highlighted the antioxidant capabilities of TMP when tested against various free radicals. The results indicated that TMP effectively reduced oxidative stress markers in cellular models, demonstrating its potential as a protective agent against oxidative damage .

Light Stabilization

TMP has been utilized as a light stabilizer in polymers. Its effectiveness was evaluated in several case studies where it significantly improved the durability of polymeric materials under UV exposure. The compound's ability to absorb UV radiation and prevent photodegradation was quantitatively assessed .

Case Studies

Toxicological Data

While TMP is generally considered safe at low concentrations, studies have indicated potential toxicity at higher doses. The compound is not naturally occurring and is only found in individuals exposed to it or its derivatives . Monitoring exposure levels is essential to mitigate any adverse health effects.

Eigenschaften

IUPAC Name |

2,2,6,6-tetramethylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-8(2)5-7(11)6-9(3,4)10-8/h7,10-11H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDVUCLWJZJHFAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3029655 | |

| Record name | 2,2,6,6-Tetramethyl- 4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 4-Piperidinol, 2,2,6,6-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2403-88-5 | |

| Record name | 4-Hydroxy-2,2,6,6-tetramethylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2403-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lastar A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002403885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lastar A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Piperidinol, 2,2,6,6-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2,6,6-Tetramethyl- 4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,6,6-tetramethylpiperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,6,6-TETRAMETHYL-4-PIPERIDINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IS23Q8EGZ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.